tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23FN2O3. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl . Fentanyl is a potent synthetic opioid that is used as a pain medication and together with other medications for anesthesia .
Mode of Action
The compound, this compound, interacts with its targets by serving as a precursor in the synthesis of fentanyl
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of fentanyl . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .
Pharmacokinetics
As a precursor to fentanyl, its bioavailability would be determined by the efficiency of the synthesis process and the subsequent pharmacokinetics of fentanyl .
Result of Action
The molecular and cellular effects of this compound’s action would be seen in the production of fentanyl . Fentanyl is a potent opioid that binds to the body’s opioid receptors, creating a range of effects from pain relief to relaxation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the conditions under which the compound is stored and the specific parameters of the fentanyl synthesis process
Preparation Methods
The synthesis of tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 4-fluoro-2-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Lacks the fluoro and hydroxy groups, which may affect its reactivity and applications.
tert-Butyl 4-(4-chloro-2-hydroxy phenylamino)piperidine-1-carboxylate: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups that contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
tert-butyl 4-(4-fluoro-2-hydroxyanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20/h4-5,10,12,18,20H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHBAJRDCGSTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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